REACTION_CXSMILES
|
CC(C)=O.[Na:5].[CH3:6][O:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][S:19]([C:21]2[NH:25][C:24]3[CH:26]=[CH:27][CH:28]=[CH:29][C:23]=3[N:22]=2)=[O:20])[C:13]=1[CH3:30]>O>[Na:5].[CH3:6][O:7][CH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][N:15]=[C:14]([CH2:18][S:19]([C:21]2[NH:22][C:23]3[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=3[N:25]=2)=[O:20])[C:13]=1[CH3:30] |f:0.1.2,4.5,^1:4,31|
|
Name
|
acetone
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C.[Na].COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was frozen in a dry ice/methanol bath
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na].COCCCOC1=C(C(=NC=C1)CS(=O)C1=NC2=C(N1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |